molecular formula C18H16FN3O3S2 B2483974 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide CAS No. 923093-74-7

4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

Cat. No. B2483974
CAS RN: 923093-74-7
M. Wt: 405.46
InChI Key: YSTZQFYOJROSKJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules characterized by the presence of sulfonyl, pyridinyl, and thiazolyl groups attached to a butanamide backbone. Such compounds are of interest for their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The specific functionalities present in this compound suggest its potential utility in exploring novel chemical reactions, developing new materials, or as intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of compounds related to "4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide" often involves multi-step organic reactions, including Pummerer-type reactions and reactions with activated sulfoxides and fluoropyridine derivatives. For instance, N-alkylated 4-pyridones have been obtained through one-pot procedures involving Pummerer reactions, demonstrating the synthetic accessibility of complex structures through innovative methodologies (Huang et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds can be characterized by techniques such as single crystal diffraction, revealing details like crystallization patterns, π–π interactions, and hydrogen bonding. These structural analyses provide insights into the molecular conformation and stability essential for understanding the material's properties and reactivity (Balu & Gopalan, 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization and reactions with different electrophiles and nucleophiles, demonstrating their versatility. For example, they can undergo transformations leading to the synthesis of heterocyclic compounds, which are crucial in drug development and materials science (Kariuki et al., 2021).

Scientific Research Applications

Chemical Probe Development

A study introduces a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols, employing a design that includes an intramolecular charge transfer pathway. This probe, utilizing a sulfonamide bond potentially reversible through a 4-dimethylaminopyridine-like resonance, demonstrates high selectivity and sensitivity, marking its utility in environmental and biological sciences for thiophenol sensing in water samples with quantitative recovery ranging from 94% to 97% (Wang et al., 2012).

Material Science

In material science, a new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used in creating fluorinated polyamides containing pyridine and sulfone moieties. These polymers, noted for their low dielectric constants, high thermal stability, and mechanical strength, could be cast into transparent, flexible films, indicating their potential in electronic applications (Liu et al., 2013).

Heterocyclic Compound Synthesis

The paper on acetoacetanilides in heterocyclic synthesis presents a method for creating thienopyridines and other fused derivatives. This approach emphasizes the versatile application of sulfonamide in synthesizing complex heterocyclic structures, highlighting its significance in developing pharmaceuticals and organic materials (Harb et al., 2006).

Pharmacological Applications

A study on imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors showcases the therapeutic potential of sulfonamide-based compounds in cancer treatment. Through chemical optimization, a compound was identified with significant inhibitory activity and selectivity for p110α over other PI3K isoforms, presenting a promising avenue for cancer therapy (Hayakawa et al., 2007).

Medicinal Chemistry

In medicinal chemistry, a sulfur-functionalized aminoacrolein derivative was utilized for the selective synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. Demonstrating the utility of this approach through a 3-step parallel medicinal chemistry protocol, the study underscores the role of sulfonamide in facilitating rapid access to heterocyclic compounds for pharmacological applications (Tucker et al., 2015).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-13-6-8-14(9-7-13)27(24,25)11-3-5-17(23)22-18-21-16(12-26-18)15-4-1-2-10-20-15/h1-2,4,6-10,12H,3,5,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTZQFYOJROSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

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